molecular formula C14H19BO4 B14809639 Methyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 1092060-80-4

Methyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B14809639
CAS No.: 1092060-80-4
M. Wt: 262.11 g/mol
InChI Key: VRAFEAOTGFZJCW-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound that features a boron-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The boron-containing ring can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable complexes with other molecules through boron-oxygen or boron-n

Properties

CAS No.

1092060-80-4

Molecular Formula

C14H19BO4

Molecular Weight

262.11 g/mol

IUPAC Name

methyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

InChI

InChI=1S/C14H19BO4/c1-10-9-14(2,3)19-15(18-10)12-7-5-11(6-8-12)13(16)17-4/h5-8,10H,9H2,1-4H3

InChI Key

VRAFEAOTGFZJCW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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